![molecular formula C9H6Cl4OS B14226666 Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester CAS No. 534572-34-4](/img/structure/B14226666.png)
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is an organosulfur compound It is a derivative of ethanethioic acid, where the hydrogen atoms are replaced by chlorine atoms and the ester group is substituted with a 4-chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester typically involves the reaction of ethanethioic acid with trichloromethyl chloroformate and 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic acid:
S-Phenyl thioacetate: Another ester of thioacetic acid, used in similar applications.
Uniqueness
Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester is unique due to the presence of both trichloro and 4-chlorophenylmethyl groups, which impart distinct chemical properties and reactivity compared to other thioacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
534572-34-4 |
|---|---|
Molekularformel |
C9H6Cl4OS |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
S-[(4-chlorophenyl)methyl] 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C9H6Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4H,5H2 |
InChI-Schlüssel |
HNYCZRNUMWKVFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(=O)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


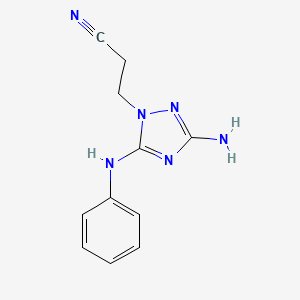
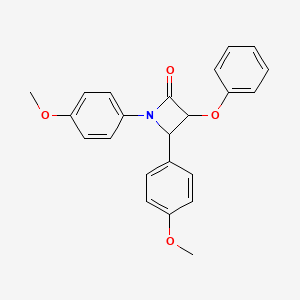
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
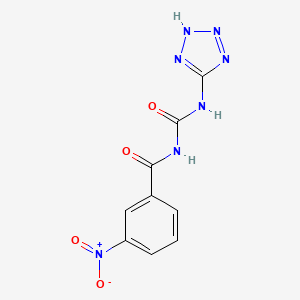
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

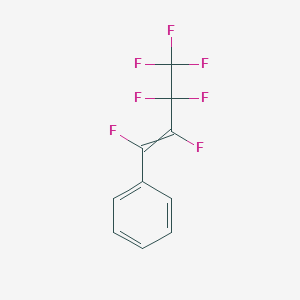
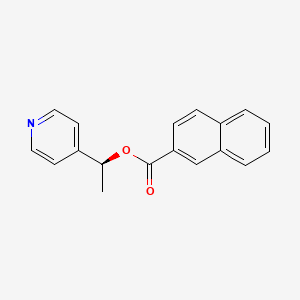
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
